6-Chloro-N-ethylpyrazine-2-carboxamide
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Overview
Description
6-Chloro-N-ethylpyrazine-2-carboxamide is a chemical compound with the molecular formula C7H8ClN3O. It belongs to the class of pyrazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 6-Chloro-N-ethylpyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then treated with ethylamine to yield the desired carboxamide . The reaction conditions generally include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Chemical Reactions Analysis
6-Chloro-N-ethylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding N-oxide derivative.
Reduction: Reduction reactions can convert it to the corresponding amine.
Scientific Research Applications
6-Chloro-N-ethylpyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other pyrazine derivatives.
Medicine: It is being investigated for its potential use in the treatment of tuberculosis and other bacterial infections.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-N-ethylpyrazine-2-carboxamide involves its interaction with bacterial enzymes. It is believed to inhibit the synthesis of fatty acids in bacteria, thereby preventing their growth and replication. The molecular targets include fatty acid synthase enzymes, which are crucial for bacterial cell wall synthesis .
Comparison with Similar Compounds
6-Chloro-N-ethylpyrazine-2-carboxamide can be compared with other pyrazine derivatives such as:
Pyrazinamide: A first-line antitubercular drug with a similar mechanism of action.
N-Benzylpyrazine-2-carboxamide: Known for its antimicrobial and antifungal activities.
Pyrrolopyrazine derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
6-chloro-N-ethylpyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c1-2-10-7(12)5-3-9-4-6(8)11-5/h3-4H,2H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJBONATKJNMQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CN=CC(=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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